molecular formula C15H11Cl3N4O5 B11705301 3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

Cat. No.: B11705301
M. Wt: 433.6 g/mol
InChI Key: ZUHJDRDHXVBZSI-UHFFFAOYSA-N
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Description

3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C15H11Cl3N3O3, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by acylation and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular processes and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is unique due to its specific arrangement of nitro and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H11Cl3N4O5

Molecular Weight

433.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-4-2-6-12(8-10)22(26)27)20-13(23)9-3-1-5-11(7-9)21(24)25/h1-8,14,19H,(H,20,23)

InChI Key

ZUHJDRDHXVBZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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